molecular formula C12H15BrN4 B8459422 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole

5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole

Cat. No. B8459422
M. Wt: 295.18 g/mol
InChI Key: DUEAWBRVKKCTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole is a useful research compound. Its molecular formula is C12H15BrN4 and its molecular weight is 295.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole

Molecular Formula

C12H15BrN4

Molecular Weight

295.18 g/mol

IUPAC Name

5-bromo-3-(4-methylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C12H15BrN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15)

InChI Key

DUEAWBRVKKCTFY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution, under N2, 5-bromo-3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole (4.4 g, 0.01 mol) of Example 4c in THF (70 ml), was added, dropwise, lithium aluminum hydride [20 ml of a 1M solution in tetrahydrofuran (THF)]. The reaction was then stirred for 6 hours at reflux. The reaction was cooled in an ice bath, water was added cautiously and then the reaction was filtered. The filter cake was washed with THF and then methanol, and the filtrate was concentrated to yield 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole.
Name
5-bromo-3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.